Met-Ala-Ser is a tripeptide composed of the amino acids methionine, alanine, and serine. It is frequently employed in biochemical and biophysical studies as a model peptide due to its relatively simple structure and ease of synthesis [, , , , ]. This tripeptide is particularly relevant in research concerning Peptide Deformylase (PDF), an enzyme crucial for bacterial protein maturation [, , , , , , , , , , , , , , , , , , , , , ].
Met-Ala-Ser belongs to the class of peptides, which are short chains of amino acids linked by peptide bonds. It is specifically categorized as a N-formylated peptide, which indicates that it has a formyl group attached to the amino terminus. This modification is common in the initiation of protein synthesis in prokaryotic organisms, where N-formylmethionine serves as the first amino acid in newly synthesized proteins.
The synthesis of Met-Ala-Ser can be achieved through several methods, including:
Technical parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity during synthesis.
Met-Ala-Ser has a molecular formula of C₇H₁₃N₃O₄S. The structure can be represented as follows:
The molecular structure can be depicted using a three-dimensional model to visualize spatial arrangements and interactions between atoms. The presence of the N-formyl group at the amino terminus influences its reactivity and biological function.
Met-Ala-Ser participates in various chemical reactions, primarily involving:
The kinetics of these reactions depend on factors such as temperature, pH, and enzyme concentration.
The mechanism of action for Met-Ala-Ser primarily relates to its role in protein synthesis. In prokaryotes, N-formylmethionine (the formylated version of methionine) acts as a start codon for translation:
The unique properties of Met-Ala-Ser facilitate efficient binding and recognition by ribosomal machinery during protein synthesis .
Met-Ala-Ser exhibits several notable physical and chemical properties:
These properties affect its behavior in biological systems and its applications in research.
Met-Ala-Ser has diverse applications in scientific research:
Research continues into its applications within microbiology and molecular biology contexts, particularly regarding its role in initiating protein synthesis in bacteria .
Met-Ala-Ser (MAS), chemically designated as L-Methionyl-L-alanyl-L-serine, is a linear tripeptide with the molecular formula C₁₁H₂₁N₃O₅S and a molecular weight of 307.37 g/mol [1] [8]. Its primary structure follows the canonical peptide backbone, with methionine (Met) at the N-terminus, alanine (Ala) at the central position, and serine (Ser) at the C-terminus. The stereochemical configuration is exclusively L for all three residues, as evidenced by the chiral centers in its SMILES string: CSCC[C@H](N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(O)=O
[1] [6]. This L-L-L configuration is critical for biological recognition, particularly in enzyme-substrate interactions.
The InChIKey identifier WXHHTBVYQOSYSL-FXQIFTODSA-N
confirms the unique spatial arrangement of atoms, including the thioether moiety in methionine (-SCH₃), the methyl group in alanine, and the hydroxymethyl side chain in serine [1] [3]. Hydrogen bonding potential arises from the backbone amide groups, the C-terminal carboxylate, and serine’s hydroxyl group, enabling specific interactions with biological targets.
Table 1: Atomic Composition of Met-Ala-Ser
Element | Carbon | Hydrogen | Nitrogen | Oxygen | Sulfur |
---|---|---|---|---|---|
Count | 11 | 21 | 3 | 5 | 1 |
MAS is characterized as a white crystalline powder with ≥97% purity, typically assessed by thin-layer chromatography (TLC) [1] [6]. Its solubility profile is polar-solvent dominant, readily dissolving in water, methanol, and dimethyl sulfoxide (DMSO) but exhibiting limited solubility in nonpolar solvents like hexane. Stability is highly temperature-dependent: long-term storage requires temperatures of −20°C to prevent degradation, as ambient conditions accelerate oxidation of methionine’s thioether group or hydrolysis of peptide bonds [1] [6].
The peptide’s reactivity is influenced by its functional groups:
Table 2: Physicochemical Stability Parameters
Parameter | Condition | Risk |
---|---|---|
Thermal Stability | >25°C | Hydrolysis/degradation |
Oxidative Sensitivity | Presence of •OH or O₂ | Methionine sulfoxide formation |
Light Exposure | UV light | Photodegradation |
While high-resolution crystal structures of isolated MAS are unavailable, its complexes with bacterial peptide deformylases (PDFs) provide insights into its structural behavior. Enterococcus faecalis PDF (EfPDF) is a well-documented model, where MAS acts as a mimic-peptide substrate to elucidate enzyme mechanisms [1] [6].
In EfPDF-MAS co-crystals, MAS binds within the enzyme’s active site cleft through a network of non-covalent forces. Key interactions include:
These interactions enforce a compact β-strand-like conformation in MAS, positioning its carbonyl carbon near EfPDF’s catalytic metal ion for deformylation.
EfPDF’s active site contains a catalytically essential Zn²⁺ ion coordinated by His-132, His-136, and Cys-90. MAS binding involves two critical steps:
The binding affinity is enhanced by MAS’s small size, which avoids steric clashes in the shallow active site. Mutagenesis studies confirm that substitutions in MAS (e.g., Met→Val) reduce catalytic efficiency by 90%, underscoring the tripeptide’s role in delineating substrate recognition mechanisms [1].
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